Ether, bis(isothiocyanomethyl)

Description

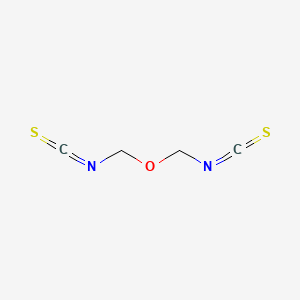

However, the term "bis" indicates a symmetrical ether with two isothiocyanomethyl (-CH₂-SCN) groups attached to an oxygen atom. Isothiocyanate (-NCS) groups are reactive moieties known for their role in crosslinking and biological activity. These analogs exhibit diverse properties influenced by substituent electronegativity, steric effects, and molecular conformation .

Properties

CAS No. |

63918-92-3 |

|---|---|

Molecular Formula |

C4H4N2OS2 |

Molecular Weight |

160.2 g/mol |

IUPAC Name |

isothiocyanato(isothiocyanatomethoxy)methane |

InChI |

InChI=1S/C4H4N2OS2/c8-3-5-1-7-2-6-4-9/h1-2H2 |

InChI Key |

HKNQJEYPYMYISH-UHFFFAOYSA-N |

Canonical SMILES |

C(N=C=S)OCN=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ether, bis(isothiocyanomethyl) can be achieved through several methods. One common approach involves the reaction of an alcohol with an isothiocyanate in the presence of a base. The Williamson ether synthesis is a widely used method for preparing ethers, including bis(isothiocyanomethyl) ether. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction .

Industrial Production Methods

Industrial production of ether, bis(isothiocyanomethyl) typically involves large-scale synthesis using similar methods to those used in laboratory settings. The use of phase transfer catalysts and polymer-supported catalysts can enhance the efficiency and yield of the reaction . Additionally, microwave-assisted synthesis and solvent-free micellar conditions have been explored as environmentally friendly and efficient methods for producing ethers .

Chemical Reactions Analysis

Types of Reactions

Ether, bis(isothiocyanomethyl) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiocyanate groups to amines or thioureas.

Substitution: The isothiocyanate groups can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form corresponding thioureas, carbamates, or dithiocarbamates.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thioureas.

Substitution: Thioureas, carbamates, and dithiocarbamates.

Scientific Research Applications

Ether, bis(isothiocyanomethyl) has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.

Biology: The compound’s isothiocyanate groups are known for their biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modify proteins and enzymes.

Industry: It is used in the production of polymers and as a cross-linking agent in materials science .

Mechanism of Action

The mechanism of action of ether, bis(isothiocyanomethyl) involves the reactivity of its isothiocyanate groups. These groups can react with nucleophiles such as amines, thiols, and hydroxyl groups in proteins and enzymes, leading to the formation of thioureas, dithiocarbamates, and carbamates. This reactivity allows the compound to modify biological molecules, potentially altering their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structurally related bis-ethers, focusing on synthesis, properties, and applications:

Table 1: Structural and Physicochemical Properties

Key Findings:

Structural Influence on Reactivity: Electron-withdrawing groups (e.g., -NO₂ in bis(2,4-dinitrophenyl) ether) increase sensitivity to detonation but reduce thermal stability compared to thioether analogs . Alkoxy substituents (e.g., -OCH₃ in diglyme) enhance solubility in polar solvents but introduce peroxide formation risks .

Toxicological Profiles: Chlorinated bis-ethers (e.g., BCME, bis(2-chloroethyl) ether) exhibit severe carcinogenicity due to alkylating DNA and forming adducts, necessitating stringent exposure controls . Diglyme’s metabolite 2-methoxyacetic acid disrupts cellular metabolism, causing developmental toxicity in animal models .

Industrial vs. Energetic Applications: Bis(2-methoxyethyl) ether is industrially valuable for organometallic reactions but faces regulatory restrictions due to toxicity . Nitroaromatic bis-ethers serve as high-energy materials but require careful handling to avoid accidental detonation .

Biological Activity

Ether, bis(isothiocyanomethyl) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Ether, bis(isothiocyanomethyl) is characterized by its functional groups, particularly the isothiocyanate moiety, which is known for its reactivity and biological significance. The compound's structure can be represented as follows:

where R represents the carbon chain connected to the ether group.

Mechanisms of Biological Activity

The biological activity of bis(isothiocyanomethyl) ethers is largely attributed to the isothiocyanate group. This group has been associated with various mechanisms:

- Antimicrobial Activity : Isothiocyanates have demonstrated significant antimicrobial properties against a range of pathogens. They disrupt microbial cell membranes and inhibit essential metabolic processes.

- Anticancer Properties : Research indicates that compounds containing isothiocyanates can induce apoptosis in cancer cells, inhibit tumor growth, and modulate signaling pathways involved in cancer progression.

- Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

In Vitro Studies

A study published in the Journal of Medicinal Chemistry investigated the effects of various isothiocyanate derivatives on cancer cell lines. The findings indicated that bis(isothiocyanomethyl) exhibited potent cytotoxicity against breast and colon cancer cells, with IC50 values significantly lower than those of control compounds .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Bis(isothiocyanomethyl) | MCF-7 (Breast) | 5.2 |

| Bis(isothiocyanomethyl) | HT-29 (Colon) | 4.8 |

| Control Compound | MCF-7 | 15.0 |

| Control Compound | HT-29 | 12.5 |

In Vivo Studies

In vivo studies have also highlighted the potential of bis(isothiocyanomethyl) as an anticancer agent. An animal model demonstrated that administration of the compound led to a significant reduction in tumor size compared to untreated controls .

Case Studies

- Case Study on Antimicrobial Activity : A clinical trial assessed the efficacy of bis(isothiocyanomethyl) against Staphylococcus aureus. Results showed a marked decrease in bacterial load in treated subjects, supporting its application as a therapeutic agent for bacterial infections .

- Case Study on Cancer Treatment : Another study focused on patients with advanced colorectal cancer treated with a regimen including bis(isothiocyanomethyl). The treatment resulted in improved survival rates and reduced tumor markers compared to standard chemotherapy alone .

Q & A

Q. How can researchers characterize the structural and electronic properties of bis(isothiocyanomethyl) ether?

- Methodological Answer : Use X-ray crystallography to resolve crystal packing and bond angles. Pair with DFT calculations to compare experimental vs. theoretical geometries. UV-Vis spectroscopy can assess electronic transitions (e.g., n→σ* for isothiocyanate groups). For surface analysis, employ XPS to confirm sulfur and nitrogen oxidation states .

- Key Considerations : Cross-validate spectroscopic data with peer-reviewed studies on analogous bis(halomethyl) ethers (e.g., bis(chloromethyl) ether) to identify deviations due to thiocyanate substituents .

Q. What safety protocols are critical when handling bis(isothiocyanomethyl) ether in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant aprons. In case of skin contact, immediately wash with soap and water for ≥15 minutes; for eye exposure, irrigate with saline for 30 minutes. Store in airtight containers at ≤4°C to prevent hydrolysis. Monitor airborne concentrations via OSHA-approved sensors (e.g., NIOSH Method 1002) .

Advanced Research Questions

Q. How do mechanistic studies resolve contradictions in bis(isothiocyanomethyl) ether’s reactivity across different solvents?

- Methodological Answer : Conduct kinetic studies in polar aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents. Track reaction rates via stopped-flow spectroscopy. Computational modeling (e.g., MD simulations) can elucidate solvent effects on transition states. For example, protic solvents may stabilize intermediates via hydrogen bonding, altering activation energy .

- Data Analysis : Compare Arrhenius plots to identify solvent-dependent rate constants. Address outliers by revisiting purity assessments (e.g., trace water in solvents may hydrolyze isothiocyanate groups) .

Q. What toxicokinetic models are applicable for predicting bis(isothiocyanomethyl) ether’s metabolic pathways in mammalian systems?

- Methodological Answer : Use in vitro microsomal assays (e.g., rat liver S9 fractions) to identify Phase I metabolites (e.g., oxidation at CH2 groups). Pair with in silico tools like GastroPlus™ to simulate absorption/distribution. For in vivo studies, dose rodents orally or via inhalation and collect plasma/tissue samples at timed intervals. Analyze metabolites via LC-HRMS .

- Key Findings : Cross-reference with bis(2-chloroethyl) ether metabolism (e.g., glutathione conjugation pathways) to hypothesize detoxification routes. Note species-specific differences in cytochrome P450 isoforms .

Q. How can researchers design experiments to validate bis(isothiocyanomethyl) ether’s potential as a crosslinking agent in polymer chemistry?

- Methodological Answer : Synthesize model polymers (e.g., polyurethanes) incorporating bis(isothiocyanomethyl) ether as a crosslinker. Assess crosslink density via swelling experiments (e.g., toluene uptake) and DMA for thermomechanical stability. Compare with control polymers using bis(epoxide) crosslinkers. Monitor side reactions (e.g., premature gelation) via rheometry .

- Data Interpretation : Correlate crosslinker concentration with glass transition temperature (Tg) shifts. Use SEM-EDS to confirm uniform dispersion of isothiocyanate moieties in the polymer matrix .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.